molecular formula C5H6N6S B1609176 2,6-Diamino-9H-purine-8-thiol CAS No. 462066-71-3

2,6-Diamino-9H-purine-8-thiol

Cat. No. B1609176
M. Wt: 182.21 g/mol
InChI Key: VKXYEVRDQVTHAB-UHFFFAOYSA-N
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Description

2,6-Diamino-9H-purine-8-thiol, also known by its IUPAC name 2,6-diamino-7,9-dihydro-8H-purine-8-thione, is a chemical compound with the molecular formula C5H6N6S . It has a molecular weight of 182.21 . The compound is used for research and development purposes .


Synthesis Analysis

A series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates . The anti-proliferative activities of these compounds against HL60, HeLa, and A549 cells were tested .


Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 2,6-Diamino-9H-purine-8-thiol molecule . It contains a total of 18 atoms; 6 Hydrogen atoms, 5 Carbon atoms, 6 Nitrogen atoms, and 1 Sulfur atom .


Chemical Reactions Analysis

The compound has been synthesized as nonclassical antifolates . The anti-proliferative activities of these compounds against HL60, HeLa, and A549 cells were tested .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 182.21 and a molecular formula of C5H6N6S . It is solid at room temperature .

Scientific Research Applications

Summary of the Application

2,6-Diamino-substituted purine derivatives, such as Reversine, have been found to have potent antitumor activity. They act as Aurora kinases inhibitors and interfere with cancer cell cycle progression .

Methods of Application

The study involved the design of three reversine-related molecules using docking calculations. These molecules present structural modifications in the diamino units at positions 2 and 6 .

Results or Outcomes

While these molecules were less cytotoxic than reversine, they still caused cell cycle arrest in the G2/M phase and polyploidy. Interestingly, these molecules were effective only in cells where p53 was deleted or down-regulated .

2. Antitumor Activities of Purine Derivatives

Summary of the Application

A series of 2,6-diamino-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates .

Methods of Application

The anti-proliferative activities of these compounds against HL60, HeLa, and A549 cells were tested. The inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) of the target compounds were determined .

Results or Outcomes

Several compounds showed potent anticancer activity against HL60, HeLa, and A549 cell lines. Furthermore, HL-60 and HeLa cell lines were more sensitive than the A549 cell line to these compounds .

Safety And Hazards

The compound is used for research and development purposes . For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2,6-diamino-7,9-dihydropurine-8-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXYEVRDQVTHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N=C1NC(=S)N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417907
Record name 2,6-Diamino-9H-purine-8-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-9H-purine-8-thiol

CAS RN

462066-71-3
Record name 2,6-Diamino-9H-purine-8-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diamino-9H-purine-8-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Yan, HJ Patel, S Sharma, A Corben, T Wang… - Cell reports, 2020 - cell.com
Stresses associated with disease may pathologically remodel the proteome by both increasing interaction strength and altering interaction partners, resulting in proteome-wide …
Number of citations: 31 www.cell.com
M Castelli, P Yan, A Rodina, CS Digwal, P Panchal… - Structure, 2023 - cell.com
Protein-assembly defects due to an enrichment of aberrant conformational protein variants are emerging as a new frontier in therapeutics design. Understanding the structural elements …
Number of citations: 2 www.cell.com

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